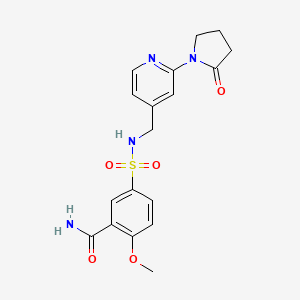
2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide” is a chemical compound with the molecular formula C18H20N4O5S and a molecular weight of 404.44. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridine ring, a sulfamoyl group, and a methoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Radiolabeling for Research and Diagnostics
A notable application of this compound is in the field of radiolabeling, where it has been used in the preparation of radiolabeled analogs for research and diagnostic purposes. For instance, the synthesis of sulpiride, a closely related compound, has been explored with carbon-14 labeling to study its behavior and distribution in biological systems (Noel et al., 1972). This approach is instrumental in pharmacokinetic studies, allowing researchers to track the distribution, absorption, metabolism, and excretion of these compounds in the body.
Analytical and Detection Techniques
Another significant application is in the development of analytical and detection techniques. A novel zinc ion-selective membrane electrode based on a sulpiride drug, which shares a similar structural motif with the mentioned compound, was developed to determine zinc(II) contents in various materials. This PVC membrane electrode exhibited excellent selectivity and response time, showcasing the compound's utility in electrochemical sensors and analytical chemistry (Saleh & Gaber, 2001).
Neuropharmacological Research
In neuropharmacological research, derivatives of this compound have been synthesized and evaluated for their potential as neuroleptic agents. These studies focus on understanding the compound's interaction with brain receptors, aiming to develop new treatments for neurological and psychiatric disorders. One study synthesized a series of benzamides, including compounds structurally related to 2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide, to evaluate their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing insights into structure-activity relationships and therapeutic potential (Iwanami et al., 1981).
Material Science and Chemistry
In material science and chemistry, the compound's derivatives have been utilized in the synthesis of novel materials and as intermediates in chemical reactions. For instance, studies on substituted benzamides have explored their applications as imaging agents for brain dopamine receptors, highlighting the compound's relevance in developing diagnostic tools and understanding neurotransmitter systems (Chang et al., 1992).
Propiedades
IUPAC Name |
2-methoxy-5-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-15-5-4-13(10-14(15)18(19)24)28(25,26)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,21H,2-3,8,11H2,1H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPZHQLKKQSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)
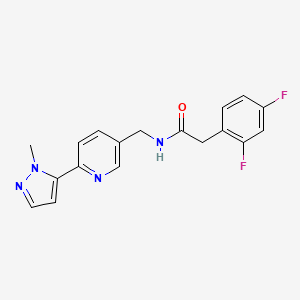

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)
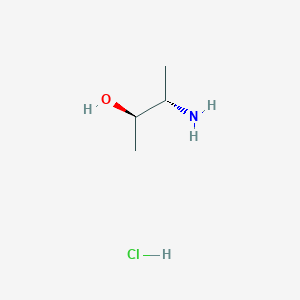
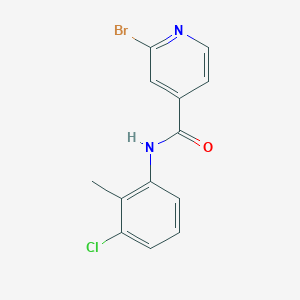

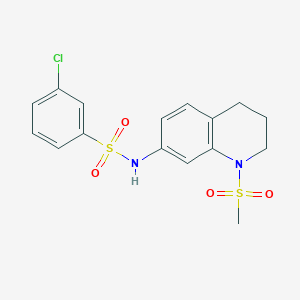

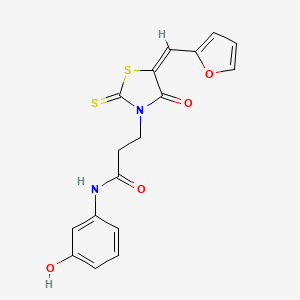

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)